Desethylamodiaquine (CAS 79352-78-6) is the principal active circulating metabolite of the 4-aminoquinoline antimalarial amodiaquine. In clinical and laboratory settings, it functions as a critical analytical standard, a primary pharmacological reference material, and a substrate for idiosyncratic toxicity modeling. While amodiaquine serves as the administered prodrug, desethylamodiaquine is responsible for the vast majority of in vivo antimalarial activity and long-term systemic exposure[1]. For procurement professionals and assay developers, securing high-purity desethylamodiaquine is essential for therapeutic drug monitoring (TDM) via LC-MS/MS, investigating cytochrome P450-mediated bioactivation, and accurately benchmarking novel antimalarials against resistant Plasmodium falciparum strains .
Relying on the parent compound, amodiaquine, as a generic substitute for desethylamodiaquine in downstream assays fundamentally compromises data integrity. Amodiaquine is rapidly metabolized in vivo, meaning it fails to replicate the sustained physiological exposure and specific bioactivation pathways of the circulating active species [1]. Furthermore, using amodiaquine in in vitro resistance profiling often yields artificially potent IC50 values that do not correlate with clinical cross-resistance patterns [2]. Consequently, substituting the parent drug or crude metabolic mixtures for purified desethylamodiaquine leads to inaccurate pharmacokinetic modeling, flawed hepatotoxicity predictions, and unreliable efficacy benchmarking in drug discovery workflows.
In human pharmacokinetic models, desethylamodiaquine demonstrates a significantly longer terminal elimination half-life and higher systemic exposure profile compared to its parent compound. While amodiaquine is rapidly cleared, desethylamodiaquine achieves an area-under-the-curve (AUC) that is 100- to 240-fold higher than amodiaquine [1]. Specifically, the terminal elimination half-life of desethylamodiaquine extends from 9 to 18 days (averaging ~211 hours in some populations), whereas amodiaquine clears in approximately 4 to 10 hours [2]. This massive differential confirms that the metabolite, not the parent drug, dictates long-term efficacy.
| Evidence Dimension | Terminal Elimination Half-Life and Systemic Exposure (AUC) |
| Target Compound Data | Desethylamodiaquine (Half-life: 9–18 days; AUC 100–240x higher than parent) |
| Comparator Or Baseline | Amodiaquine (Half-life: ~4–10 hours) |
| Quantified Difference | 100- to 240-fold higher systemic exposure (AUC) and >20-fold longer half-life |
| Conditions | In vivo human pharmacokinetic modeling |
Procuring desethylamodiaquine is mandatory for therapeutic drug monitoring and in vivo efficacy modeling, as it is the true circulating active species responsible for sustained antimalarial action.
Both amodiaquine and desethylamodiaquine undergo oxidative bioactivation to reactive quinoneimines, which are implicated in idiosyncratic hepatotoxicity. However, desethylamodiaquine exhibits a higher microsomal bioactivation affinity, with a Michaelis-Menten constant (Km) of 6.1 ± 1.3 µM, compared to 11.5 ± 2.0 µM for amodiaquine [1]. When combined with its 240-fold higher internal exposure, desethylamodiaquine quinoneimine (DEAQ-QI) formation becomes the primary driver of hepatic exposure to reactive intermediates in vivo [1]. This makes the purified metabolite indispensable for accurate toxicological screening.
| Evidence Dimension | Microsomal Bioactivation Affinity (Km) |
| Target Compound Data | Desethylamodiaquine (Km = 6.1 ± 1.3 µM) |
| Comparator Or Baseline | Amodiaquine (Km = 11.5 ± 2.0 µM) |
| Quantified Difference | 1.88-fold higher affinity (lower Km) for bioactivation to reactive quinoneimine |
| Conditions | Human liver microsomes (HLM) glutathione-trapping assay |
Toxicology labs must utilize desethylamodiaquine to accurately model idiosyncratic hepatotoxicity, as it is the primary substrate driving reactive intermediate formation in patients.
In in vitro screening against clinical isolates of Plasmodium falciparum, desethylamodiaquine provides a more accurate reflection of clinical cross-resistance than amodiaquine. While amodiaquine often shows artificially high potency (mean IC50 ~18.2 nM), desethylamodiaquine yields a higher mean IC50 (~67.5 nM) that demonstrates a significant rank-order correlation with chloroquine resistance [1]. Isolates with amodiaquine IC50 values <20 nM cannot accurately predict sensitivity to the active metabolite, meaning reliance on the parent drug obscures true resistance phenotypes[1].
| Evidence Dimension | In vitro 50% inhibitory concentration (IC50) and resistance correlation |
| Target Compound Data | Desethylamodiaquine (Mean IC50 = 67.5 nM; significant correlation with chloroquine resistance) |
| Comparator Or Baseline | Amodiaquine (Mean IC50 = 18.2 nM; poor predictive correlation) |
| Quantified Difference | 3.7-fold higher IC50 baseline, providing statistically significant alignment with clinical cross-resistance |
| Conditions | In vitro schizont maturation assay against P. falciparum field isolates |
Assay developers must procure desethylamodiaquine as the baseline comparator to avoid false-positive efficacy data when screening novel compounds against resistant strains.
Due to its extended half-life and dominant systemic exposure, desethylamodiaquine is the required analytical standard for quantifying drug levels in clinical pharmacokinetics. LC-MS/MS workflows rely on high-purity desethylamodiaquine to track patient compliance and therapeutic efficacy over multi-week periods, a task impossible with the rapidly cleared parent drug [1].
Because desethylamodiaquine has a higher affinity for CYP-mediated bioactivation and vastly higher systemic exposure than amodiaquine, it is the necessary substrate for modeling quinoneimine-induced hepatotoxicity. Researchers utilize this compound in human liver microsome (HLM) assays to evaluate reactive metabolite formation and screen for protective agents like glutathione S-transferase P1 (GSTP1) [2].
In drug discovery programs targeting chloroquine-resistant Plasmodium falciparum, desethylamodiaquine serves as a highly accurate reference material. Its IC50 profile accurately mirrors clinical cross-resistance patterns, ensuring that novel 4-aminoquinolines or combination therapies are benchmarked against the true circulating active species rather than an artificially potent prodrug [3].
Irritant